Melengestro acetate
Overview
Description
Melengestrol acetate is a synthetic progestogen, primarily used in veterinary medicine. It is a derivative of progesterone and is known for its potent progestogenic activity. Melengestrol acetate is commonly used as a feed additive to promote growth and suppress estrus in cattle. It is also used as an implantable contraceptive for captive animals in zoos and other refuges .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of melengestrol acetate typically involves the following steps:
Oppenauer Oxidation: The starting material, 3 beta-hydroxyl-16 beta-methyl-16 alpha, 17 alpha-epoxy pregna-5-ene-20-one, undergoes Oppenauer oxidation to form the corresponding ketone.
Ring-Opening Reaction: The ketone is then subjected to a ring-opening reaction to yield the desired intermediate.
Acetylation: The intermediate is acetylated to produce melengestrol acetate.
Industrial Production Methods: In industrial settings, melengestrol acetate is extracted from bovine fatty tissue using hexane. The extract is then partitioned into saturated acetonitrile, evaporated to dryness, and purified using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Melengestrol acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo substitution reactions, particularly at the acetate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acetyl chloride and acetic anhydride are commonly used for acetylation reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with modified functional groups .
Scientific Research Applications
Melengestrol acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: It is studied for its effects on reproductive biology and hormone regulation.
Industry: It is widely used in the livestock industry to promote growth and improve feed efficiency in cattle
Mechanism of Action
Melengestrol acetate exerts its effects by acting as an agonist of the progesterone receptor. It binds to the receptor and mimics the action of natural progesterone, leading to the suppression of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion. This suppression alters the menstrual cycle and prevents ovulation .
Comparison with Similar Compounds
- Chlormadinone acetate
- Cyproterone acetate
- Medroxyprogesterone acetate
- Megestrol acetate
Comparison: Melengestrol acetate is unique due to the presence of a methylene group at the C16 position, which distinguishes it from other similar compounds. This structural difference contributes to its specific progestogenic activity and its use in veterinary applications .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5-6,13,18-20H,7-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXWVWVPMJSAJD-KOORYGTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271332 | |
Record name | 17-(Acetyloxy)pregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701271332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425-51-4 | |
Record name | 17-(Acetyloxy)pregna-4,6-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melengestro acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC77897 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17-(Acetyloxy)pregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701271332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(8R,9S,10R,13S,14S,17R)-17-acetil-10,13-dimetil-3-osso-2,8,9,11,12,14,15,16-octaidro-1H-ciclopenta[a]fenantren-17-yl] acetato | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 17.ALPHA.-ACETOXYPREGNA-4,6-DIENE-3,20-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5989X229W1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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